molecular formula C4H8O B2504516 (1R,2R)-2-Methylcyclopropan-1-ol CAS No. 22373-64-4

(1R,2R)-2-Methylcyclopropan-1-ol

Cat. No.: B2504516
CAS No.: 22373-64-4
M. Wt: 72.107
InChI Key: IWOYJFLNKCFMOS-QWWZWVQMSA-N
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Description

(1R,2R)-2-Methylcyclopropan-1-ol is a chiral cyclopropane derivative with a hydroxyl group attached to the first carbon and a methyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methylcyclopropan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds or carbenes. For example, the reaction of an alkene with a diazo compound in the presence of a catalyst can yield the desired cyclopropane derivative . Another method involves the reduction of cyclopropanone derivatives using suitable reducing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalysts and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methylcyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Cyclopropane derivatives

    Substitution: Halogenated cyclopropanes

Mechanism of Action

The mechanism of action of (1R,2R)-2-Methylcyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring can also interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-Methylcyclopropan-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group on the cyclopropane ring. This combination of features makes it a valuable compound for studying stereochemical effects and for use in asymmetric synthesis.

Properties

IUPAC Name

(1R,2R)-2-methylcyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-2-4(3)5/h3-5H,2H2,1H3/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOYJFLNKCFMOS-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

72.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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